

Ramelteon-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ramelteon-d5

Cat. No.: B10775456

[Get Quote](#)

An In-depth Technical Guide to Ramelteon-d5

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **Ramelteon-d5**, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document details its chemical properties, analytical applications, and the biochemical pathways associated with its non-deuterated parent compound.

Core Data Presentation

The fundamental physicochemical properties of **Ramelteon-d5** are summarized below. It is important to note the existence of multiple CAS numbers, which may be attributable to different suppliers or batches.

Property	Value	Source(s)
IUPAC Name	N-[2-((8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide-2,2,3,3,3-d5	[1][2]
CAS Number	2699607-24-2, 1134159-63-9	[1][3][4][5]
Molecular Formula	C ₁₆ H ₁₆ D ₅ NO ₂	[1][3][4][5]
Molecular Weight	264.38 g/mol (also reported as 264.4 and 264.37)	[1][3][4][5]
Primary Use	Internal standard for quantification of Ramelteon by GC- or LC-MS	[2][3]

Experimental Protocols

1. Synthesis Outline for Ramelteon Analogs

The synthesis of **Ramelteon-d5** involves the use of deuterated reagents to introduce stable isotopes. While specific, proprietary synthesis methods for **Ramelteon-d5** are not publicly detailed, the general synthetic pathways for Ramelteon can be adapted. A patented method for Ramelteon synthesis provides a relevant framework[6]:

- **Intermediate Formation:** The synthesis often starts with the condensation of cyanoacetic acid with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one to form a key tetracyclic intermediate[1][6].
- **Introduction of the Ethylamine Side Chain:** This is followed by reactions to introduce the ethylamine side chain at the 8-position of the indeno[5,4-b]furan core.
- **Deuteration and Acylation:** For **Ramelteon-d5**, a deuterated propionyl group is introduced. This is typically achieved by reacting the amine intermediate with a deuterated propionyl halide or propionic anhydride (e.g., propionyl-d5 chloride)[1].
- **Purification:** The final product is purified using standard chromatographic techniques.

2. Quantification of Ramelteon in Biological Matrices using **Ramelteon-d5** as an Internal Standard by LC-MS/MS

The primary application of **Ramelteon-d5** is as an internal standard for the accurate quantification of Ramelteon in complex biological samples like plasma. Below is a representative protocol based on established methods for similar small molecules[7][8][9].

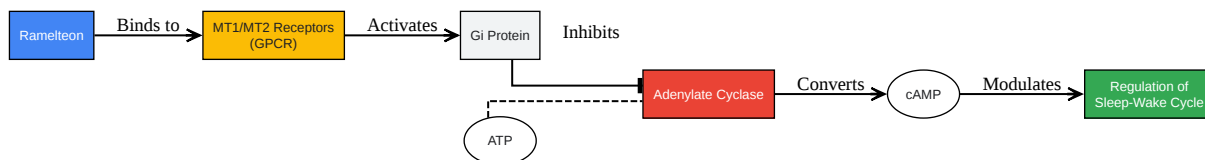
- Sample Preparation (Protein Precipitation):
 - To 200 μ L of human plasma, add 20 μ L of **Ramelteon-d5** internal standard working solution (concentration will depend on the specific assay, e.g., 100 ng/mL).
 - Vortex briefly to mix.
 - Add 600 μ L of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase.
 - Inject a portion (e.g., 5-10 μ L) into the LC-MS/MS system.
- Liquid Chromatography (LC) Conditions:
 - Column: A reverse-phase C18 column (e.g., Heder ODS-2, 5 μ m, 150 mm \times 2.1 mm) is often suitable[7].
 - Mobile Phase: A gradient or isocratic elution using a mixture of methanol and an aqueous solution containing a modifier like formic acid or ammonium acetate (e.g., Methanol: 0.1% formic acid in 10 mM ammonium acetate, 85:15 v/v)[7].
 - Flow Rate: 0.5 mL/min[7].

- Column Temperature: 35-40°C.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Hypothetical):
 - Ramelteon: The transition would be from its protonated molecular ion $[M+H]^+$ to a characteristic product ion.
 - **Ramelteon-d5**: The transition would be from its protonated molecular ion $[M+H]^+$ (which will be 5 mass units higher than Ramelteon) to a corresponding product ion. The specific m/z values would need to be determined by direct infusion of the compounds.
 - Data Analysis: The concentration of Ramelteon in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (**Ramelteon-d5**) and comparing this to a standard curve.

Signaling Pathways and Experimental Workflows

Ramelteon Signaling Pathway

Ramelteon, the parent compound of **Ramelteon-d5**, exerts its therapeutic effect by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors located in the suprachiasmatic nucleus of the brain[3][4]. The activation of these receptors by Ramelteon mimics the natural action of melatonin, leading to the inhibition of adenylate cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger[4][5]. The reduction in cAMP signaling ultimately influences downstream cellular processes that regulate the sleep-wake cycle[5].

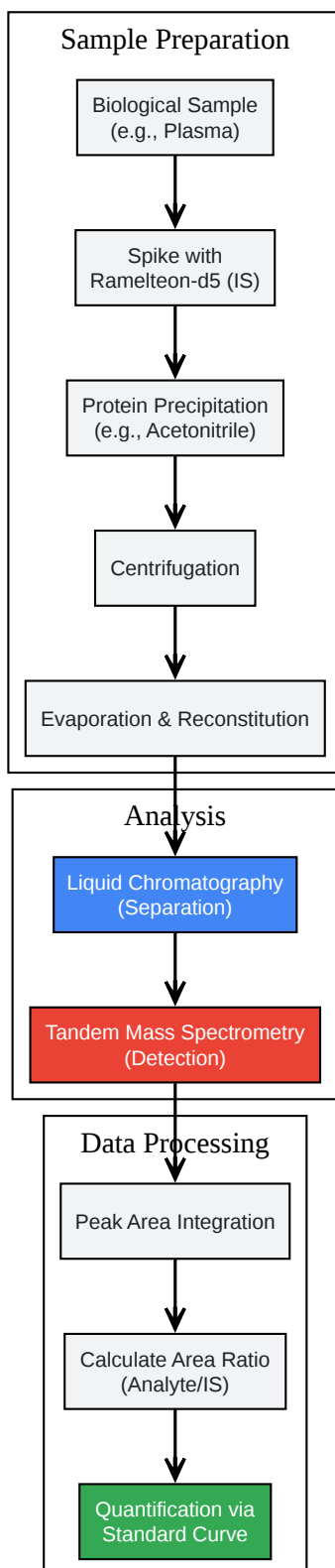


[Click to download full resolution via product page](#)

Ramelteon's mechanism of action via MT1/MT2 receptor signaling.

LC-MS/MS Experimental Workflow

The following diagram illustrates the typical workflow for quantifying Ramelteon in a biological sample using **Ramelteon-d5** as an internal standard. This process ensures high precision and accuracy by correcting for variations during sample processing and analysis.



[Click to download full resolution via product page](#)

Workflow for Ramelteon quantification using an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. droracle.ai [droracle.ai]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Melatonin Agonist Ramelteon Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β -Cells | PLOS One [journals.plos.org]
- 6. WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsbms.jp [jsbms.jp]
- To cite this document: BenchChem. [Ramelteon-d5 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775456#ramelteon-d5-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com